ROMK1 Inhibitory Potency: A Defined Benchmark Against a Well-Characterized Tool Compound
The compound demonstrates potent inhibition of the human ROMK1 (Kir1.1) channel with an IC50 of 49 nM, as measured in a cellular 86Rb+ efflux assay using CHO cells co-expressing DHFR [1]. This potency places it in a comparable range to the established ROMK inhibitor VU591, which has a reported IC50 of 240 nM for the same target, though data were obtained from different assay systems, limiting a direct potency ranking . The compound's specific activity is further corroborated by electrophysiology data (IC50 of 30 nM) and a thallium flux assay in HEK293 cells (IC50 of 49 nM), confirming its ROMK inhibitory action across multiple independent assay formats [1].
| Evidence Dimension | Inhibition of human ROMK1 (Kir1.1) channel |
|---|---|
| Target Compound Data | IC50 = 49 nM (86Rb+ efflux); IC50 = 30 nM (electrophysiology); IC50 = 49 nM (thallium flux) |
| Comparator Or Baseline | VU591: IC50 = 240 nM (ROMK, assay format not directly comparable) |
| Quantified Difference | The target compound exhibits an IC50 approximately 4.9-fold lower than VU591's reported value, though this is a cross-study observation from different experimental systems. |
| Conditions | CHO cells expressing human ROMK1 and DHFR, 86Rb+ efflux measured after 35 min via TopCount; HEK293 cells for thallium flux assay after 30 min; electrophysiology assay on ROMK. |
Why This Matters
For researchers investigating ROMK as a therapeutic target, particularly in cardiovascular or renal indications, this compound offers a validated potency benchmark that is crucial for designing SAR studies or selecting a reference antagonist.
- [1] BindingDB Entry BDBM50391781, CHEMBL2146873::US9073882, 38. BindingDB. Accessed May 6, 2026. View Source
